

The "Just-Right" Bridge: A Comparative Guide to PEG Linkers in PROTAC Design

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Compound of Interest

Compound Name: *N-Me-N-bis(PEG4-C2-Boc)*

Cat. No.: *B1193350*

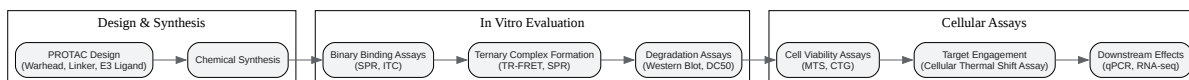
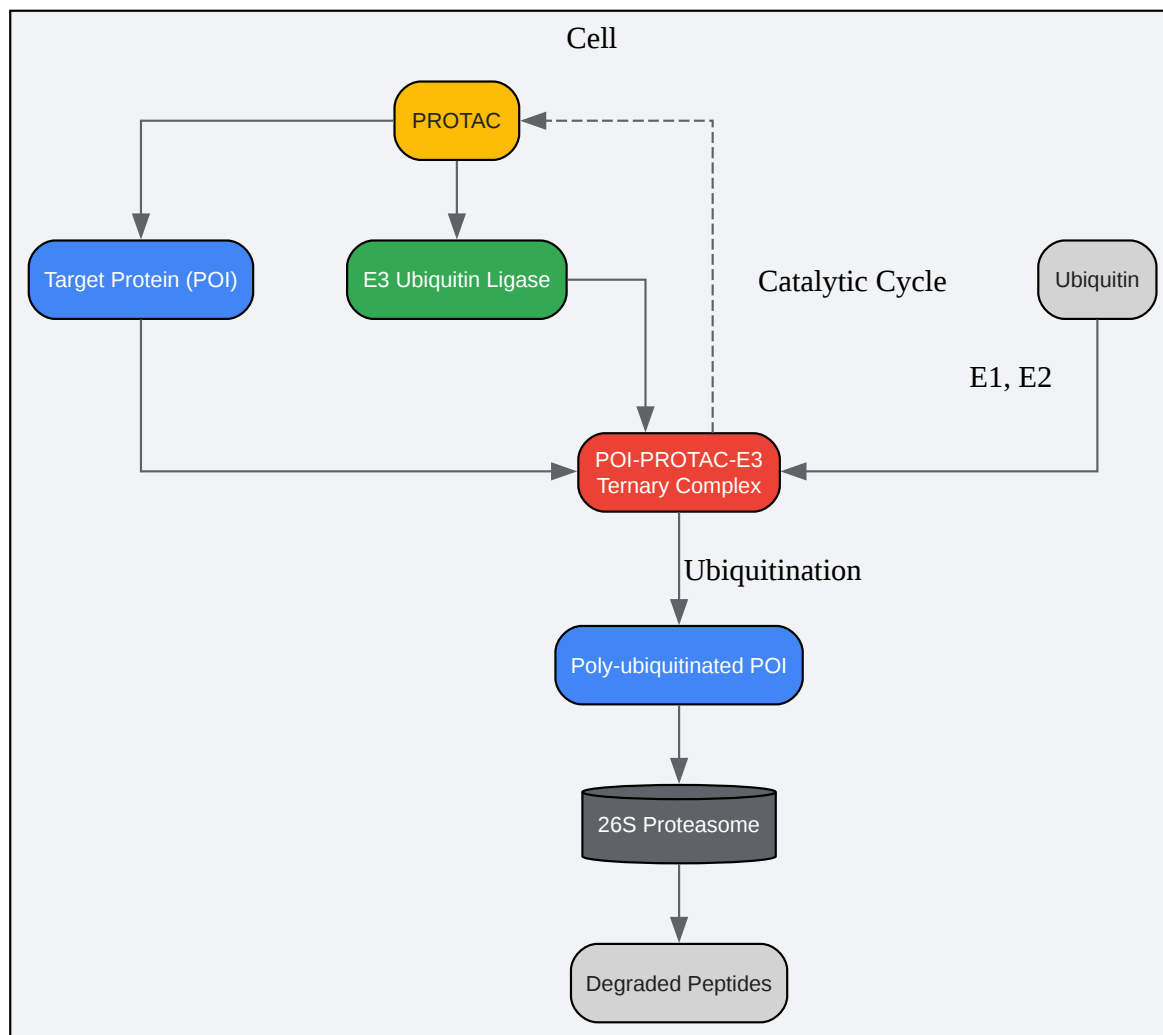
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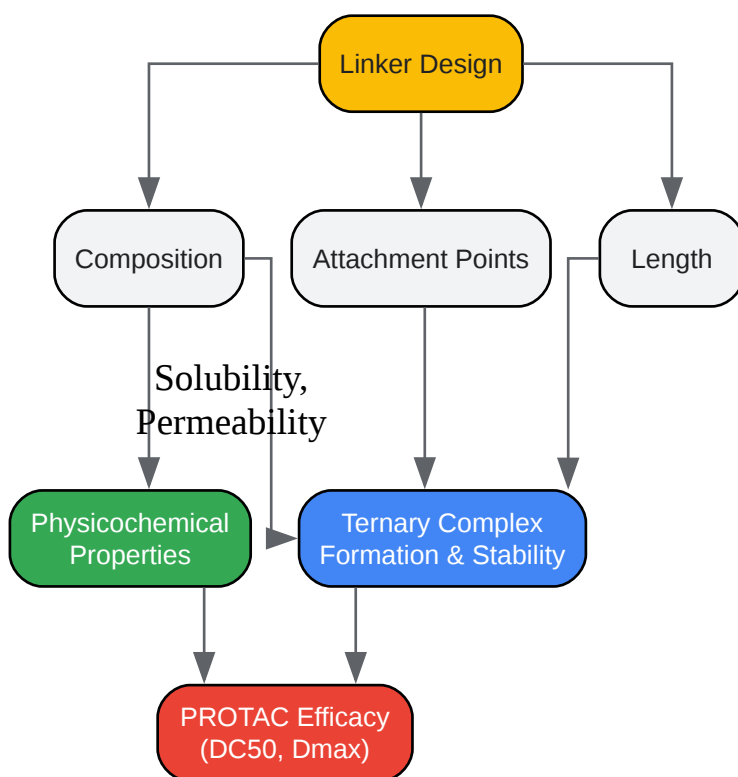
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While often seen as a simple spacer, the linker's composition and length are critical determinants of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of well-characterized polyethylene glycol (PEG)-based linkers in successful PROTACs, offering insights supported by experimental data to inform rational degrader design.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a passive component; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.^{[1][2]} An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to inefficient ubiquitination.^[2] PEG linkers are frequently used due to their hydrophilicity, which can improve the solubility of often lipophilic PROTAC molecules, and the ease with which their length can be systematically modified.^{[2][3]}

Below is a diagram illustrating the general mechanism of action of a PROTAC.





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